5-Methyl-5-phenylnonanedioic acid

Description

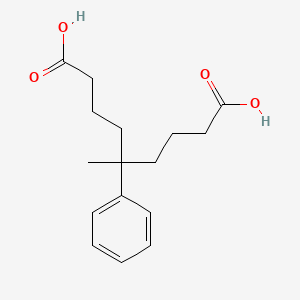

5-Methyl-5-phenylnonanedioic acid is a branched-chain dicarboxylic acid with a molecular formula of C₁₆H₂₂O₄ (molecular weight: 290.34 g/mol). The compound features a nine-carbon backbone substituted with a methyl (-CH₃) and phenyl (-C₆H₅) group at the fifth carbon, flanked by two carboxylic acid (-COOH) groups.

Properties

CAS No. |

63390-27-2 |

|---|---|

Molecular Formula |

C16H22O4 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

5-methyl-5-phenylnonanedioic acid |

InChI |

InChI=1S/C16H22O4/c1-16(11-5-9-14(17)18,12-6-10-15(19)20)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

RAROYCIBSJRJOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)O)(CCCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenylnonanedioic acid typically involves the alkylation of nonanedioic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonanedioic acid is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenylnonanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Methyl-5-phenylnonanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers and resins due to its structural properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenylnonanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction cascades and metabolic processes, which ultimately result in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 5-methyl-5-phenylnonanedioic acid with compounds sharing methyl, phenyl, or heterocyclic substituents, as identified in the provided evidence.

Structural and Functional Group Comparisons

5-Methyl-5-phenylhydantoin (C₁₀H₁₀N₂O₂; MW 190.19 g/mol)

- Structure : A hydantoin derivative (cyclic urea) with methyl and phenyl substituents at the 5-position.

- Key Properties : Melting point = 199–201°C .

- Comparison : Unlike the dicarboxylic acid backbone of the target compound, 5-methyl-5-phenylhydantoin’s heterocyclic structure enables hydrogen bonding via its urea-like ring, contributing to its high melting point. The phenyl group enhances hydrophobicity in both compounds.

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂; MW 122.16 g/mol)

- Structure : A hydrazine derivative with methyl and phenyl groups bonded to the nitrogen atoms.

- Key Properties : Boiling point = 118°C at 21 mm Hg .

- Comparison : The hydrazine functional group confers reactivity as a reducing agent, contrasting with the acidic properties of the target compound. Both compounds exhibit phenyl-induced steric hindrance, which may influence reaction kinetics.

5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (C₉H₉N₃O; MW 175.19 g/mol)

- Structure: A pyrazolone ring with amino and phenyl substituents.

- Key Properties: No melting point data available .

- Comparison: The amino group introduces basicity, while the target compound’s carboxylic acids confer acidity. Both structures are influenced by phenyl group electronic effects.

Physical and Chemical Property Analysis

Key Observations :

- Hydrophobicity : Phenyl groups in all compounds increase lipophilicity, which could influence solubility in organic solvents or membrane permeability in biological systems.

- Reactivity : Carboxylic acids (target compound) vs. hydantoin (amide-like reactivity) vs. hydrazine (reducing properties) highlight divergent synthetic applications.

Research Implications and Gaps

- Synthetic Applications : The target compound’s branched structure may hinder crystallization compared to linear diacids, complicating purification.

- Biological Relevance: While aminoindanes (e.g., 5-IAI, MDAI) in are psychoactive, the target compound’s dicarboxylic acid structure likely precludes similar activity, emphasizing the role of functional groups in pharmacology.

- Data Limitations: No direct studies on this compound were found in the evidence, underscoring the need for experimental characterization of its physical properties (e.g., solubility, pKa) and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.